Spiramycin (hexanedioate)

Antibacterial Post‑antibiotic effect Staphylococcus aureus

Select Spiramycin (hexanedioate) for aqueous formulation studies—its water-soluble adipate salt eliminates organic co-solvents, reducing pharmacokinetic artifacts. With 1.8× longer post-antibiotic effect vs erythromycin (9 h vs 5 h in S. aureus) and established anti-Toxoplasma gondii activity (IC50 20.16 µg/mL), it serves as an essential 16-membered macrolide comparator. The 1.9-fold lower LD50 vs free base (4.9 vs 9.4 g/kg) provides a quantitative toxicity benchmark for salt-form safety profiling.

Molecular Formula C49H84N2O18
Molecular Weight 989.2 g/mol
CAS No. 23293-98-3
Cat. No. B15559836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramycin (hexanedioate)
CAS23293-98-3
Molecular FormulaC49H84N2O18
Molecular Weight989.2 g/mol
Structural Identifiers
InChIInChI=1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10)/b13-12+,16-14+;/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-;/m1./s1
InChIKeyPLQDGTZICFBBSO-MHNXHBLWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiramycin (hexanedioate) CAS 23293-98-3: A 16‑Membered Macrolide Salt for Antibacterial and Antiparasitic Research


Spiramycin (hexanedioate), also known as spiramycin adipate, is a salt form of the 16‑membered macrolide antibiotic spiramycin, produced by Streptomyces ambofaciens. This compound is composed of a 16‑member lactone ring with three attached sugars (mycaminose, forosamine, and mycarose) and exhibits activity against gram‑positive bacteria and Toxoplasma gondii [1]. As a water‑soluble adipate salt, it offers distinct physicochemical advantages over the poorly soluble free base, enabling specific research and formulation applications [2]. This evidence guide provides quantitative comparisons to help scientists and procurement professionals distinguish spiramycin (hexanedioate) from closely related macrolides.

Why Spiramycin (hexanedioate) Cannot Be Interchanged with Erythromycin, Tylosin, or Free Base Spiramycin


Macrolide antibiotics share a common ribosomal binding site, but substitution among 14‑membered (e.g., erythromycin) and 16‑membered (e.g., spiramycin, tylosin) classes leads to divergent antibacterial potency, post‑antibiotic effects, and anti‑parasitic activity [1]. Furthermore, the adipate salt form of spiramycin confers dramatically improved aqueous solubility compared to the free base, which directly impacts bioavailability, toxicity, and formulation strategies [2]. Selecting the correct compound form is therefore critical for reproducible in vitro and in vivo outcomes.

Quantitative Differential Evidence for Spiramycin (hexanedioate) Against Comparator Macrolides


Spiramycin Exhibits Prolonged Post‑Antibiotic Effect Compared to Erythromycin Against S. aureus

In a direct head‑to‑head study using clinical isolates of Staphylococcus aureus, spiramycin demonstrated a substantially longer post‑antibiotic effect (PAE) than erythromycin. After 3 hours of exposure to 4× MIC, the delay in bacterial regrowth was 9 hours for spiramycin versus only 5 hours for erythromycin [1]. This 1.8‑fold longer PAE indicates that spiramycin suppresses bacterial recovery for a more extended period after drug removal, a property not predicted by standard MIC values alone.

Antibacterial Post‑antibiotic effect Staphylococcus aureus

Spiramycin Displays Reduced Anti‑Toxoplasma Activity Relative to Azithromycin and Erythromycin

In a comparative in vitro microassay against Toxoplasma gondii RH tachyzoites infecting BT cell monolayers, spiramycin exhibited an IC50 of 20.16 µg/mL. This value is similar to that of the 16‑membered macrolide tylosin (IC50 20.00 µg/mL) but significantly higher (indicating lower potency) than the 14‑membered macrolide erythromycin (IC50 14.38 µg/mL) and the azalide azithromycin (IC50 8.61 µg/mL) [1]. These quantitative differences highlight that spiramycin should not be considered a high‑potency anti‑Toxoplasma agent in vitro relative to newer macrolide derivatives.

Toxoplasma gondii IC50 Antiparasitic

Spiramycin Adipate Salt Provides a 1.9‑Fold Improvement in Acute Oral Toxicity in Rats Compared to the Free Base

The adipate salt form of spiramycin significantly alters its biological profile compared to the poorly soluble free base. When administered by gavage to albino rats, spiramycin adipate (soluble) exhibited an LD50 of 4.9 ± 0.2 g/kg, whereas the free base (poorly soluble) showed an LD50 of 9.4 ± 0.8 g/kg [1]. This 1.9‑fold difference in acute toxicity underscores that the salt form is not a benign alternative; its enhanced aqueous solubility leads to higher systemic exposure and altered toxicological outcomes.

Acute toxicity LD50 Salt form

Spiramycin Adipate Enables Aqueous Formulation for In Vivo Studies, Unlike the Insoluble Free Base

The adipate salt of spiramycin is explicitly described as a water‑soluble form, enabling administration via drinking water or other aqueous routes that are impractical with the poorly soluble free base [1]. This physicochemical distinction is foundational for experimental design: the free base requires organic co‑solvents or complex formulation strategies, introducing variables that may confound biological interpretation. The adipate salt simplifies in vivo dosing in rodent and livestock models, particularly for oral or parenteral administration.

Solubility Formulation In vivo

Optimal Research and Procurement Scenarios for Spiramycin (hexanedioate) Based on Quantitative Differentiation


In Vivo Antibacterial Efficacy Studies Requiring Aqueous Dosing in Rodent or Livestock Models

Spiramycin (hexanedioate) is the appropriate choice when a macrolide antibiotic must be administered via drinking water or injectable aqueous solutions. Its water solubility eliminates the need for organic co‑solvents, reducing formulation‑induced artifacts in pharmacokinetic and efficacy studies [1]. The prolonged post‑antibiotic effect against S. aureus (9 h vs. 5 h for erythromycin) further supports its selection in models where sustained bacterial suppression is desired [2].

Acute Oral Toxicity Benchmarking for Macrolide Salt Form Comparisons

Researchers conducting safety assessments of macrolide derivatives should use spiramycin (hexanedioate) as a comparator when investigating the impact of salt form on acute toxicity. The 1.9‑fold lower LD50 relative to spiramycin free base (4.9 vs. 9.4 g/kg in rats) provides a quantitative benchmark for evaluating how enhanced aqueous solubility alters toxicological profiles [3].

In Vitro Anti‑Toxoplasma Screening as a Low‑Potency 16‑Membered Macrolide Control

In anti‑Toxoplasma gondii drug discovery, spiramycin (hexanedioate) serves as a well‑characterized low‑potency comparator for 16‑membered macrolides. With an IC50 of 20.16 µg/mL, it provides a useful reference point against which novel compounds with improved potency (e.g., azithromycin, IC50 8.61 µg/mL) can be benchmarked [4].

Post‑Antibiotic Effect (PAE) Mechanistic Studies in Staphylococcus aureus

Spiramycin (hexanedioate) is the compound of choice for investigating the mechanistic basis of prolonged PAE in 16‑membered macrolides. Its 1.8‑fold longer PAE compared to erythromycin in S. aureus [2] provides a robust experimental signal for probing ribosomal binding kinetics and bacterial recovery dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiramycin (hexanedioate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.